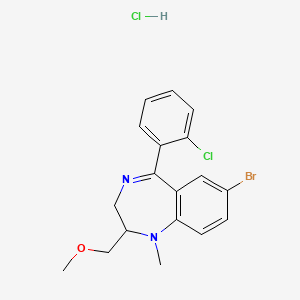

Metaclazepam hydrochloride

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure of Parent

Propriétés

Numéro CAS |

61802-93-5 |

|---|---|

Formule moléculaire |

C18H19BrCl2N2O |

Poids moléculaire |

430.2 g/mol |

Nom IUPAC |

7-bromo-5-(2-chlorophenyl)-2-(methoxymethyl)-1-methyl-2,3-dihydro-1,4-benzodiazepine;hydrochloride |

InChI |

InChI=1S/C18H18BrClN2O.ClH/c1-22-13(11-23-2)10-21-18(14-5-3-4-6-16(14)20)15-9-12(19)7-8-17(15)22;/h3-9,13H,10-11H2,1-2H3;1H |

Clé InChI |

IDCVMXYQJUFZJD-UHFFFAOYSA-N |

SMILES |

CN1C(CN=C(C2=C1C=CC(=C2)Br)C3=CC=CC=C3Cl)COC.Cl |

SMILES canonique |

CN1C(CN=C(C2=C1C=CC(=C2)Br)C3=CC=CC=C3Cl)COC.Cl |

Autres numéros CAS |

61802-93-5 |

Synonymes |

1H-1,4-Benzodiazepine, 7-bromo-5-(2-chlorophenyl)-2,3-dihydro-2-methoxy-1-methyl- 7-bromo-5-(2'-chlorophenyl)-2,3-dihydro-2-(methoxyl)-1-methyl-1H-1,4-benzodiazepine.HCl Ka 2527 Ka-2527 metaclazepam metaclazepam hydrochloride |

Origine du produit |

United States |

Historical Context and Chemical Class Definition of Metaclazepam Hydrochloride

Evolution of Benzodiazepine (B76468) Derivatives in Medicinal Chemistry Research

The story of benzodiazepines began with the accidental discovery of chlordiazepoxide in 1955, which was subsequently introduced to the market in 1960. wikipedia.org This event marked a significant turning point in medicinal chemistry, leading to the development of numerous derivatives. wikipedia.orgtandfonline.com The core of the benzodiazepine structure is a fusion of a benzene (B151609) ring and a diazepine (B8756704) ring. wikipedia.orgnih.gov These compounds act as central nervous system depressants by enhancing the effect of the neurotransmitter gamma-aminobutyric acid (GABA) at the GABA-A receptor. wikipedia.orgontosight.ai This mechanism of action is responsible for their anxiolytic (anti-anxiety), sedative, hypnotic, anticonvulsant, and muscle relaxant properties. wikipedia.orgontosight.ai

Over the years, medicinal chemists have synthesized a wide array of benzodiazepine derivatives by modifying the core structure. These modifications have been aimed at improving therapeutic efficacy, altering the duration of action, and reducing side effects. slideshare.netresearchgate.net The development of these derivatives has led to a better understanding of the structure-activity relationships within this class of compounds. slideshare.net

Developmental Trajectory of Metaclazepam (B1676321) Hydrochloride as a Novel 1,4-Benzodiazepine (B1214927) Structure

Metaclazepam, a 1,4-benzodiazepine derivative, was developed in the 1980s. It is chemically known as 7-bromo-5-(2-chlorophenyl)-2,3-dihydro-2-(methoxymethyl)-1-methyl-1H-1,4-benzodiazepine. ontosight.ainih.gov Marketed under the brand name Talis, metaclazepam is characterized by a 2-methoxymethyl substitution, which distinguishes it from many other benzodiazepines and contributes to its unique pharmacological profile. chemicalbook.com The hydrochloride salt of metaclazepam is a crystalline solid. drugfuture.com

Research has shown that metaclazepam acts as a relatively selective anxiolytic with less pronounced sedative or muscle relaxant properties compared to other benzodiazepines like diazepam or bromazepam. nih.govwikipedia.org Its primary active metabolite is N-desmethylmetaclazepam. wikipedia.orgtripsitter.com

Chemical and Physical Properties

Metaclazepam hydrochloride possesses a distinct set of chemical and physical characteristics that define its behavior and interactions.

| Property | Value | Source |

| IUPAC Name | 7-bromo-5-(2-chlorophenyl)-2-(methoxymethyl)-1-methyl-2,3-dihydro-1,4-benzodiazepine hydrochloride | wikipedia.orgnih.gov |

| CAS Number | 61802-93-5 (for hydrochloride) | drugfuture.com |

| Molecular Formula | C18H18BrClN2O · HCl | drugfuture.com |

| Molecular Weight | 430.17 g/mol | drugfuture.com |

| Melting Point | 193-196 °C | drugfuture.com |

Research Findings

Numerous studies have been conducted to evaluate the efficacy and characteristics of metaclazepam.

A double-blind study comparing metaclazepam to diazepam in outpatients with generalized anxiety syndrome found that metaclazepam showed a statistically significant superiority in improving the severity of illness and global improvement scores. nih.gov The study involved 168 patients who received either 15 mg of metaclazepam or 15 mg of diazepam daily for four weeks. nih.gov

Another double-blind, parallel-group study compared the anxiolytic efficacy of metaclazepam with bromazepam in 50 patients with anxiety disorders. nih.gov The results indicated a significant reduction in anxiety scores in both treatment groups after one and two weeks. nih.gov

Pharmacological studies in animals have further characterized metaclazepam's profile. In anesthetized cats, metaclazepam showed a markedly weaker inhibition of the polysynaptic linguomandibular reflex compared to diazepam, suggesting weaker muscle relaxant properties. nih.gov Furthermore, unlike diazepam, intravenous metaclazepam did not have a relevant depressant effect on respiration in anesthetized cats. nih.gov

Synthetic Pathways and Chemical Transformations of Metaclazepam Hydrochloride

Foundational Synthetic Routes and Precursor Chemistry

The synthesis of Metaclazepam (B1676321) originates from 2-aminobenzophenones, which are common precursors for many 1,4-benzodiazepines. wum.edu.pl The core of the synthesis involves the construction of the seven-membered diazepine (B8756704) ring.

Cyclization Reactions of Acyl Diamine Precursors

A foundational step in the synthesis of Metaclazepam involves the cyclization of an acyl diamine precursor. This process is initiated by the acylation of a precursor compound with o-chlorobenzoyl chloride. chembk.com This acylated intermediate then undergoes cyclization to form the benzodiazepine (B76468) ring structure. These cyclization reactions are a common strategy in the synthesis of various benzodiazepine and related heterocyclic systems. unc.eduresearchgate.netmdpi.commdpi.com

Reaction Mechanisms Involving Phosphorus Oxychloride

Phosphorus oxychloride (POCl₃) plays a crucial role as a cyclizing agent in the synthesis of Metaclazepam. chembk.com Following the initial acylation, the intermediate is treated with phosphorus oxychloride, typically with refluxing, to induce the formation of a mixture of isomeric benzodiazepine intermediates. chembk.com The mechanism involves the activation of an amide functional group by phosphorus oxychloride, facilitating an intramolecular electrophilic cyclization. This type of reaction, where POCl₃ is used for dehydration and cyclization, is a well-established method in organic synthesis. researchgate.net The actual phosphorylating agent is believed to be phosphorodichloridic acid, which is formed rapidly from the reaction of POCl₃ with any trace amounts of water. nih.gov

Control of Reaction Parameters for Isomer Distribution

The reaction with phosphorus oxychloride yields a mixture of two isomeric benzodiazepine intermediates. chembk.com The distribution of these isomers is sensitive to the reaction conditions. Key parameters that influence the isomer ratio include:

Temperature: Conducting the reaction at lower temperatures, such as 0-5°C, can favor the formation of the major isomer.

Reaction Time: The duration of the reaction can also affect the final isomer distribution.

The resulting mixture of isomers is then subjected to further reaction steps. In the presence of sodium methoxide (B1231860) in methanol (B129727), the mixture is refluxed, leading to the conversion of both isomers into a single desired compound. chembk.com This subsequent step is crucial for maximizing the yield of the target molecule.

Isomerism and Stereochemical Considerations in Synthesis

The synthesis of Metaclazepam inherently involves the formation of isomers, necessitating a detailed understanding of their formation, characterization, and conformational properties. nih.govnih.gov

Formation and Characterization of Isomeric Benzodiazepine Intermediates

As previously mentioned, the cyclization step using phosphorus oxychloride produces a mixture of two primary isomeric benzodiazepine intermediates. chembk.com These isomers differ in their structural arrangement and exhibit distinct properties. The characterization and differentiation of these isomers are critical for process control and for understanding their subsequent reactivity. Techniques such as spectroscopy and chromatography are essential for their identification and quantification.

A subsequent critical step involves a regioselective ring contraction of the thermodynamically less stable isomer when treated with sodium methoxide in methanol. This transformation proceeds via an α-alkyl shift mechanism to yield the desired 1-methyl-2-methoxymethyl-5-(2'-chlorophenyl)-2,3-dihydro-1H-1,4-benzodiazepine.

The final stage of the synthesis involves the introduction of a bromine atom at the C₇ position using N-bromosuccinimide (NBS).

Conformational Analysis of Major and Minor Isomers

The major and minor isomeric intermediates adopt different three-dimensional conformations. psu.edupsu.edunih.gov X-ray crystallographic studies have provided insight into these conformations:

Major Isomer: Adopts a boat-like conformation.

Minor Isomer: Exhibits a distorted chair-like conformation.

This difference in conformation is not merely a structural curiosity; it has significant implications for the reactivity of each isomer in subsequent synthetic steps. The distinct spatial arrangement of atoms and functional groups in each isomer influences their stability and how they interact with reagents.

Table 1: Cyclization Reaction Parameters

| Parameter | Value/Range | Impact on Yield |

| POCl₃ Equivalents | 1.05-1.10 eq | <1.05: Incomplete cyclization>1.10: Side product formation |

| Temperature | 0-5°C (initial) | Lower temperatures favor the major isomer (75:25 ratio) |

| Reaction Time | 2.5 ± 0.5 hours | Prolonged time can increase the proportion of the minor isomer |

Chemical Reactivity and Derivatization Studies

The chemical reactivity of metaclazepam is governed by the interplay of its constituent functional groups, including the diazepine ring, the N-methyl group, the methoxymethyl side chain, and the halogenated aromatic rings. These sites offer avenues for various chemical transformations.

Oxidation Pathways and Reagents

Metaclazepam is susceptible to oxidation at several positions, although the methoxymethyl group at the C2 position appears to provide a degree of steric hindrance to metabolic attacks that typically form 2-oxo metabolites in other benzodiazepines. nih.govacs.org In vitro chemical oxidation can be achieved using common oxidizing agents. For instance, reagents like potassium permanganate (B83412) and hydrogen peroxide can be employed to induce oxidation, potentially leading to the formation of hydroxylated derivatives.

The nitrogen atom at the N4 position is a potential site for oxidation, which could lead to the formation of an N-oxide, a common transformation for some 1,4-benzodiazepines. wum.edu.pl Furthermore, metabolic studies on metaclazepam have identified several oxidative pathways, including N-demethylation, O-demethylation of the methoxymethyl side chain, and aromatic hydroxylation. nih.gov These metabolic transformations provide insight into the molecule's inherent reactivity towards oxidative processes.

During certain synthetic steps, such as bromination, care must be taken to prevent unwanted oxidation. This is often achieved by conducting the reaction under an inert atmosphere, for example, by sparging with nitrogen gas to exclude oxygen, which could otherwise oxidize the methoxymethyl side chain. Electrochemical studies on related 1,4-benzodiazepines have also explored their oxidative behavior, providing another avenue for understanding these pathways. nih.gov

Reduction Processes and Catalytic Systems

The imine (azomethine) group within the seven-membered diazepine ring is a characteristic feature of benzodiazepines and is susceptible to reduction. nih.gov Standard chemical reducing agents have been noted for their ability to reduce metaclazepam.

| Reagent | Type | Potential Product |

| Lithium aluminum hydride | Hydride Reagent | Dehalogenated products or reduction of the imine bond |

| Sodium borohydride | Hydride Reagent | Selective reduction of the imine bond |

Table 1: Common Reducing Agents for Metaclazepam.

Catalytic hydrogenation is a widely used method for the reduction of functional groups in benzodiazepine synthesis. While specific catalytic systems for metaclazepam hydrochloride are not extensively detailed in publicly available literature, general principles from benzodiazepine chemistry can be applied. Palladium-catalyzed reactions, for instance, are employed for various transformations, including transfer hydrogenation for the synthesis of 1,4-benzodiazepine-2,5-diones. mdpi.com

Modern catalysis offers a range of systems that could be applied to the reduction of metaclazepam or its intermediates. These include novel approaches such as biocatalytic reduction for enantioselective synthesis of related benzodiazepines and the use of eco-friendly catalysts like activated carbon-supported metal-organic frameworks (MOFs) or ionic liquids to promote green chemistry principles. acs.orgrsc.orgtandfonline.com

Substitution Reactions and Functional Group Transformations

The metaclazepam structure allows for several substitution reactions, enabling the synthesis of various derivatives. A key substitution in the synthesis of metaclazepam itself is the introduction of a bromine atom at the C7 position of the benzodiazepine core. This is typically achieved through a radical-mediated process.

A notable reagent for this transformation is N-Bromosuccinimide (NBS), often used with a radical initiator like azobisisobutyronitrile (AIBN) in a suitable solvent such as dichloromethane. The conditions for this reaction, including stoichiometry and temperature, must be carefully controlled to ensure high conversion to the monobrominated product while minimizing the formation of dibrominated impurities.

Further functional group transformations can be envisioned based on the reactivity of the benzodiazepine scaffold. These include:

N-alkylation: The nitrogen atom at the N1 position can be further alkylated.

C-H Arylation: Palladium-catalyzed C-H arylation is a modern technique used to modify the aromatic rings of benzodiazepines. mdpi.com

Fused Ring Systems: The core structure can be a precursor for creating fused ring compounds like triazolo- or oxadiazolo-benzodiazepines. nih.gov

Metabolic studies have also revealed a fascinating in-vivo substitution reaction where the bromine atom is replaced by a hydroxyl group, a transformation explained by the NIH-shift mechanism. nih.gov

Synthetic Optimization Strategies and Process Chemistry Research

The optimization of the synthesis of this compound is crucial for improving yield, purity, and environmental footprint. Research in this area focuses on both the core synthetic steps and the subsequent purification processes.

The foundational synthesis of metaclazepam involves key steps such as the cyclization of an acyl diamine precursor using an agent like phosphorus oxychloride, followed by a regioselective ring contraction induced by a base such as sodium methoxide. Optimization of these steps includes precise control of reaction conditions like temperature and the use of anhydrous environments to suppress side reactions.

| Parameter | Condition | Purpose |

| Temperature | 0-5°C (for cyclization) | Control of exothermic reaction and side products |

| Atmosphere | Anhydrous | Prevention of hydrolysis of reagents and intermediates |

| Stoichiometry | 1.02 equivalents NBS (for bromination) | Ensure complete conversion, minimize dibromination |

Table 2: Optimized Parameters in Metaclazepam Synthesis.

In terms of process chemistry, significant improvements can be made in the purification of the final product and intermediates. Traditional methods like liquid-liquid extraction (LLE) can be resource-intensive. Advanced techniques that offer potential for optimization include:

Salting-Out Assisted Liquid-Liquid Extraction (SALLE): This method can increase the partition coefficient, thereby reducing the amount of organic solvent required.

Three-Phase Hollow Fiber Liquid Membrane Extraction: This technique can achieve high recovery rates in a single pass, streamlining the purification process.

Furthermore, the broader field of benzodiazepine synthesis is moving towards more sustainable and efficient catalytic systems. The use of heterogeneous catalysts, such as zeolites (e.g., H-MCM-22) or phosphorus-doped carbon catalysts derived from waste materials, offers advantages like high yields under mild conditions and catalyst recyclability. nih.govuned.es Palladium-catalyzed cross-coupling reactions, such as the Buchwald-Hartwig amination, also represent a powerful tool for the efficient construction of the benzodiazepine core. mdpi.com These modern catalytic approaches are central to ongoing process chemistry research aimed at developing more economical and environmentally friendly syntheses for metaclazepam and related compounds.

Structural Characterization and Spectroscopic Analysis of Metaclazepam Hydrochloride and Its Intermediates

X-ray Crystallographic Studies for Absolute Configuration and Conformation

X-ray crystallography is the benchmark for determining the three-dimensional structure of a molecule. For Metaclazepam (B1676321) Hydrochloride, which crystallizes from ethanol (B145695) with a melting point of 193-196°C, its solid-state conformation is of significant interest.

While a complete crystal structure for Metaclazepam Hydrochloride is not publicly available, analysis of closely related benzodiazepine (B76468) structures provides critical insights. For instance, the X-ray crystallographic study of 7-bromo-5-(2′-chloro)phenyl-3-hydroxy-1-methyl-1,2-dihydro-3H-1,4-benzodiazepin-2-one, a structurally similar compound, reveals a monoclinic crystal system with the space group P21/n. The seven-membered diazepine (B8756704) ring in this analog adopts a distinct boat-like conformation. This is a common conformational feature for this class of compounds, and it is highly probable that the diazepine ring of Metaclazepam adopts a similar boat or twisted-boat conformation to minimize steric strain.

Table 1: Crystallographic Data for a Metaclazepam Analog

| Parameter | Value | Reference |

|---|---|---|

| Crystal System | Monoclinic | |

| Space Group | P21/n | |

| a (Å) | 13.446 | |

| b (Å) | 19.259 | |

| c (Å) | 13.789 | |

| β (°) | 116.80 | |

| Conformation | Boat |

Data for 7-bromo-5-(2′-chloro)phenyl-3-hydroxy-1-methyl-1,2-dihydro-3H-1,4-benzodiazepin-2-one.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

NMR spectroscopy is indispensable for elucidating the precise structure of organic molecules in solution. Both ¹H (proton) and ¹³C (carbon-13) NMR are used to map the connectivity and chemical environment of each atom in Metaclazepam.

¹H NMR Spectroscopy: Proton NMR spectra provide information on the number of different types of protons and their neighboring atoms. While a fully assigned spectrum is not detailed in the available literature, key signals for precursors and related structures have been reported in deuterated chloroform (B151607) (CDCl₃).

¹³C NMR Spectroscopy: Carbon-13 NMR provides direct information about the carbon skeleton of the molecule. The chemical shift range for ¹³C is much wider than for ¹H, typically 0-220 ppm, allowing for the resolution of individual carbon signals. For Metaclazepam, specific chemical shifts have been identified in CDCl₃, confirming the presence of key functional groups.

Table 2: Partial NMR Spectroscopic Data for Metaclazepam and its Precursors

| Nucleus | Solvent | Chemical Shift (δ, ppm) | Assignment | Reference |

|---|---|---|---|---|

| ¹³C | CDCl₃ | 11.5 | 7-CH₃ | |

| ¹³C | CDCl₃ | 20.5 | N-CH₃ |

Note: The table presents partial data as a complete, assigned spectrum is not available in the cited literature.

High-Resolution Mass Spectrometry (HRMS) for Molecular Formula Confirmation

HRMS is a powerful technique used to determine the elemental composition of a molecule with extremely high accuracy. By measuring the mass-to-charge ratio (m/z) to several decimal places, the molecular formula can be unequivocally confirmed.

For Metaclazepam (C₁₈H₁₈BrClN₂O), the theoretical monoisotopic mass is 392.02910 Da. Electrospray ionization (ESI) is a common soft ionization technique used for this analysis, typically forming the protonated molecule [M+H]⁺. Multiple studies and databases report HRMS data that aligns precisely with the expected formula.

Table 3: High-Resolution Mass Spectrometry Data for Metaclazepam

| Ion | Calculated m/z | Measured m/z | Technique | Reference |

|---|---|---|---|---|

| [M+H]⁺ | 393.03638 | - | Predicted | |

| [M+H]⁺ | 392.0286 | 393.03638 | ESI-HRMS | |

| [M+Na]⁺ | 415.01832 | - | Predicted |

The consistency between calculated and measured values provides high confidence in the assigned molecular formula.

Chromatographic Purity Assessment Techniques (e.g., UPLC)

The purity of a pharmaceutical compound is critical. Ultra-Performance Liquid Chromatography (UPLC) is a state-of-the-art technique that offers high resolution, sensitivity, and speed for separating and quantifying components in a mixture.

Methods for the analysis of benzodiazepines, including Metaclazepam, frequently employ UPLC coupled with tandem mass spectrometry (UPLC-MS/MS). These methods are validated to be sensitive and reliable for quantification. A common setup involves a reversed-phase column, such as a BEH C18 or CORTECS UPLC C18+, which provides excellent separation of benzodiazepines and their metabolites.

Table 4: Example UPLC Conditions for Benzodiazepine Analysis

| Parameter | Condition | Reference |

|---|---|---|

| Column | Acquity UPLC BEH C18 (1.7 µm) | |

| Mobile Phase | Gradient elution with organic solvent and buffered aqueous phase | |

| Detection | Tandem Mass Spectrometry (MS/MS) | |

| Run Time | ~7.5 minutes (injection-to-injection) |

These conditions are typical for methods designed to quantify a panel of benzodiazepines, ensuring both purity assessment and accurate measurement.

Compound Index

Table 5: List of Chemical Compounds Mentioned

| Compound Name | Chemical Formula | CAS Number |

|---|---|---|

| Metaclazepam | C₁₈H₁₈BrClN₂O | 84031-17-4 |

| This compound | C₁₈H₁₈BrClN₂O·HCl | 61802-93-5 |

| 7-bromo-5-(2′-chloro)phenyl-3-hydroxy-1-methyl-1,2-dihydro-3H-1,4-benzodiazepin-2-one | C₁₆H₁₂BrClN₂O₂ | 37638-89-4 |

| N-desmethylmetaclazepam | C₁₇H₁₆BrClN₂O | Not Available |

| Ethanol | C₂H₆O | 64-17-5 |

Molecular Pharmacology and Receptor Binding Dynamics of Metaclazepam Hydrochloride

Mechanism of Action at the Gamma-Aminobutyric Acid Type A (GABA-A) Receptor Complex

Positive Allosteric Modulation of GABA-A Receptor Function

Metaclazepam (B1676321) hydrochloride functions as a positive allosteric modulator of the GABA-A receptor. wikipedia.orgwikipedia.org Unlike direct agonists that bind to the primary neurotransmitter binding site, metaclazepam binds to a distinct site on the receptor complex, commonly known as the benzodiazepine (B76468) binding site. wikipedia.org This interaction does not independently activate the receptor but rather enhances the effect of the endogenous ligand, GABA. researchgate.netmdpi.com The binding of metaclazepam induces a conformational change in the GABA-A receptor, which subsequently increases the affinity of GABA for its own binding site. wikipedia.org This potentiation of GABAergic transmission is the cornerstone of the pharmacological activity of benzodiazepines. The GABA-A receptor is a pentameric ligand-gated ion channel, and the benzodiazepine binding site is located at the interface of the α and γ subunits. wikipedia.org By binding to this site, metaclazepam facilitates the GABA-induced opening of the integral chloride ion channel with greater frequency. wikipedia.org

Influence on Chloride Ion Influx and Neuronal Hyperpolarization

The principal role of the GABA-A receptor is to mediate the flow of chloride ions across the neuronal membrane. taylorandfrancis.comnih.gov In a resting state, the concentration of chloride ions is higher in the extracellular space than within the neuron. Upon activation by GABA, the receptor's channel opens, allowing a rapid influx of negatively charged chloride ions. taylorandfrancis.comkhanacademy.org This influx of anions leads to a more negative intracellular environment, a phenomenon termed hyperpolarization. khanacademy.orgwikipedia.org

Metaclazepam hydrochloride, through its positive allosteric modulatory action, amplifies this GABA-mediated chloride current. wikipedia.orgtaylorandfrancis.com The enhanced influx of chloride ions results in a more significant hyperpolarization of the neuronal membrane. wikipedia.org This change in membrane potential moves it further from the threshold required to initiate an action potential, thus diminishing the neuron's excitability. khanacademy.org This fundamental process of reducing neuronal firing is what underlies the therapeutic effects of benzodiazepines, such as their anxiolytic properties. nih.gov

Receptor Binding Affinity and Selectivity Profiling in Preclinical Models

In Vitro Binding Studies to GABA-A Receptor Subtypes (e.g., Ki Values)

The binding affinity of a drug to its receptor is a critical determinant of its potency and is often expressed as the inhibition constant (Ki). A lower Ki value signifies a higher affinity. Detailed in vitro binding studies providing specific Ki values for this compound at the various GABA-A receptor subtypes (e.g., α1, α2, α3, α5) are not widely available in the public scientific literature. The differential affinity of benzodiazepines for these subtypes is known to contribute to their distinct pharmacological profiles; for instance, high affinity for the α1-containing receptors is often linked to sedative effects, while interaction with α2 and α3 subtypes is more closely associated with anxiolytic effects. researchgate.net

A study by Anzini and colleagues in 1993, which involved the synthesis of a metaclazepam-like compound, reported that its affinity for central benzodiazepine receptors was comparable to that of metaclazepam, indicating that such binding data for metaclazepam has been generated, though it is not readily accessible. nih.gov

Illustrative Data on Benzodiazepine Binding Affinities (Note: The following table is for illustrative purposes to show how such data would be presented. Specific Ki values for metaclazepam are not available in the searched literature.)

| Compound | GABA-A α1 Subtype Ki (nM) | GABA-A α2 Subtype Ki (nM) | GABA-A α3 Subtype Ki (nM) | GABA-A α5 Subtype Ki (nM) |

|---|---|---|---|---|

| Metaclazepam | Data Not Available | Data Not Available | Data Not Available | Data Not Available |

| Diazepam | Data Not Available | Data Not Available | Data Not Available | Data Not Available |

| Bromazepam | Data Not Available | Data Not Available | Data Not Available | Data Not Available |

Comparative Receptor Affinity with Reference Benzodiazepines

While quantitative binding affinity data is scarce, qualitative comparisons from preclinical pharmacology studies provide insight into metaclazepam's profile. Research conducted by Buschmann et al. in 1985 described metaclazepam as a novel 1,4-benzodiazepine (B1214927) with a pronounced selectivity for anxiolytic effects. nih.gov The study also noted that metaclazepam exhibits considerably weaker central muscle relaxant properties when compared to diazepam and bromazepam. nih.gov This suggests a potentially different affinity profile for the GABA-A receptor subtypes that mediate these distinct pharmacological actions. Further supporting its anxiolytic activity, a clinical study comparing metaclazepam and bromazepam in patients with anxiety neurosis found both to be effective, with some indications of a greater improvement with metaclazepam. nih.gov

Radioligand Displacement Assays for Receptor Occupancy in Animal Models

Radioligand displacement assays are a key preclinical tool for determining the in vivo occupancy of a drug at its target receptor. giffordbioscience.com This technique typically involves administering the non-radiolabeled drug of interest to an animal, followed by a radiolabeled ligand known to bind to the same receptor, such as [3H]flunitrazepam for the benzodiazepine site. nih.gov By measuring the extent to which the test drug prevents the binding of the radioligand, researchers can estimate the percentage of receptors occupied by the drug at a given dose. giffordbioscience.comnih.gov

Specific results from radioligand displacement studies conducted with this compound in animal models are not extensively reported in the accessible scientific literature. The application of such assays is fundamental to establishing a clear relationship between drug dosage, brain concentration, receptor occupancy, and the observable pharmacodynamic effects. nih.govnih.gov

Molecular Determinants of Ligand-Receptor Interaction

The interaction between this compound and the GABA-A receptor is a complex process dictated by the specific chemical structure of the ligand and the heterogeneous nature of the receptor. The GABA-A receptor is a pentameric ligand-gated ion channel composed of various subunit combinations, which gives rise to a multiplicity of receptor subtypes with distinct pharmacological properties. The classical high-affinity binding site for benzodiazepines is located at the interface between an α and a γ subunit.

The pharmacodynamic profile of a benzodiazepine is significantly influenced by the nature of the substituent at the C2 position of the diazepine (B8756704) ring. In many classical benzodiazepines, such as diazepam, this position is occupied by a carbonyl oxygen, which acts as a crucial proton acceptor for binding to a histidine residue within the receptor's binding pocket.

Metaclazepam features a 2-methoxymethyl group [-CH(CH₂OCH₃)-], a non-carbonyl substituent. The precise contribution of this methoxymethyl group to Metaclazepam's pharmacodynamic profile has not been extensively detailed in dedicated structure-activity relationship (SAR) studies. However, based on general SAR principles for benzodiazepines, its presence is significant. It is hypothesized that the size, steric hindrance, and electronic properties of the methoxymethyl group, in contrast to a simple carbonyl, may alter the binding orientation or affinity of the molecule within the benzodiazepine binding pocket. This structural alteration could be a key factor in Metacl.azepam's observed pharmacological profile, potentially reducing its efficacy at receptor subtypes that mediate sedation (e.g., those containing the α1 subunit) while preserving its affinity and efficacy at subtypes associated with anxiolysis (e.g., α2-containing receptors). This would be consistent with its characterization as a more selective anxiolytic agent. frontiersin.org

The GABA-A receptor family's heterogeneity is a critical determinant of a benzodiazepine's pharmacological effects. The specific α subunit isoform (α1, α2, α3, or α5) present at the benzodiazepine binding site largely dictates the functional outcome of ligand binding. It is well-established that:

α1-containing receptors are highly expressed in the cerebral cortex and are primarily associated with sedative, amnesic, and some anticonvulsant effects. nih.gov

α2-containing receptors , concentrated in limbic structures like the amygdala and hippocampus, are the principal mediators of the anxiolytic effects of benzodiazepines. nih.govfrontiersin.org

α3- and α5-containing receptors are involved in myorelaxant properties and cognitive processes, respectively. nih.gov

The selective anxiolytic profile of Metaclazepam strongly suggests a degree of functional selectivity for GABA-A receptors containing the α2 subunit over those containing the α1 subunit. While specific binding affinity (Kᵢ) and functional potency (EC₅₀) values for Metaclazepam at various recombinant GABA-A receptor subtypes are not widely available in the literature, the concept of subunit selectivity can be illustrated by comparing a non-selective agonist like Diazepam with functionally selective compounds.

Table 1: Comparative Binding Affinities (Kᵢ, nM) of Representative Benzodiazepine Site Ligands at Different α-Subunit Containing GABA-A Receptors

Disclaimer: The following data is for illustrative purposes to demonstrate the concept of receptor subtype selectivity. Specific binding data for this compound is not publicly available.

| Compound | α1β3γ2 | α2β3γ2 | α3β3γ2 | α5β3γ2 | Primary Associated Effect |

| Diazepam (Non-selective) | 16 | 10 | 11 | 22 | Sedation, Anxiolysis, Myorelaxation |

| L-838,417 (α1-sparing partial agonist) | >10,000 | 0.78 | 0.81 | 2.1 | Anxiolysis, No Sedation |

Data adapted from studies on recombinant receptors. Values represent the affinity of the compound for the binding site; lower Kᵢ values indicate higher affinity.

Based on its pharmacological effects, it is inferred that Metaclazepam has a functional preference for α2-GABA-A receptors, leading to potent anxiolysis, while exhibiting lower functional activity at α1-GABA-A receptors, which accounts for its reduced sedative properties.

The primary mechanism of action for benzodiazepines involves binding to a high-affinity site known as the canonical benzodiazepine binding site. This site is located in the extracellular domain of the GABA-A receptor, at the interface between the α and γ subunits (typically α+/γ2-). Mutagenesis and photoaffinity labeling studies have confirmed that residues from both subunits contribute to forming this pocket. mdpi.com Binding of a benzodiazepine agonist to this site does not open the channel directly but induces a conformational change that allosterically increases the receptor's affinity for GABA.

In addition to this well-characterized canonical site, evidence suggests the existence of alternative, lower-affinity binding sites for some benzodiazepines. mdpi.com For instance, at high micromolar concentrations, diazepam has been shown to bind within the transmembrane domains (TMDs) of the receptor, at interfaces between β and α subunits. Modulation through these low-affinity sites may contribute to the pharmacological effects seen at higher concentrations.

For this compound, it is presumed that its high-affinity anxiolytic effects are mediated through the canonical α+/γ- interface binding site. There is currently a lack of specific research in the available scientific literature to indicate whether Metaclazepam interacts with alternative, low-affinity binding sites on the GABA-A receptor at higher concentrations.

In Vitro Electrophysiological Investigations on GABA-A Receptor Modulation

In vitro electrophysiological techniques, such as two-electrode voltage clamp and patch-clamp recordings from cells expressing recombinant GABA-A receptors, are fundamental for characterizing the functional consequences of ligand binding. These methods directly measure the flow of chloride ions through the receptor channel in response to GABA and its modulators.

The hallmark of a positive allosteric modulator like a benzodiazepine is its ability to potentiate GABA-evoked currents. This is observed as a leftward shift in the GABA concentration-response curve, meaning a lower concentration of GABA is required to elicit a half-maximal response (EC₅₀) in the presence of the modulator. mdpi.comnih.gov This potentiation occurs only at sub-saturating concentrations of GABA. mdpi.com Mechanistically, this enhancement is not due to an increase in the maximum current but rather an increase in the apparent potency of GABA. Kinetic studies have revealed that this is primarily achieved by decreasing the unbinding rate of GABA from its receptor, which in turn increases the frequency of channel opening. nih.gov

Table 2: Example of Diazepam's Electrophysiological Effect on GABA EC₅₀ at α1β2γ2 Receptors

Disclaimer: The following data for Diazepam is provided as a representative example of the positive allosteric modulation by a benzodiazepine. Specific electrophysiological data for this compound is not publicly available.

| Condition | GABA EC₅₀ (μM) | Maximal Current (Iₘₐₓ) |

| GABA alone | 41.0 ± 3.0 | 100% |

| GABA + 1 μM Diazepam | 21.7 ± 2.7 | No significant change |

Data adapted from two-electrode voltage clamp studies on recombinant Xenopus oocyte receptors. The decrease in the EC₅₀ value in the presence of Diazepam demonstrates a potentiation of the GABA response. nih.gov

It is projected that electrophysiological studies on Metaclazepam would reveal a significant potentiation of GABA-mediated currents at α2-containing receptors, with a comparatively lesser effect on α1-containing subtypes, providing a direct cellular-level confirmation of its selective anxiolytic action.

Metabolism and Biotransformation Pathways of Metaclazepam Hydrochloride

Identification and Structural Elucidation of Metabolites

The biotransformation of Metaclazepam (B1676321) hydrochloride results in a number of metabolites, with N-desmethylmetaclazepam being the principal active metabolite. The identification and structural analysis of these metabolites have been pivotal in characterizing the drug's metabolic journey.

Primary Demethylation Pathways (O-demethylation, N-demethylation)

The primary and most significant metabolic pathway for Metaclazepam is N-demethylation. This process involves the removal of the methyl group from the nitrogen atom at position 1 of the benzodiazepine (B76468) ring, leading to the formation of its main active metabolite, N-desmethylmetaclazepam. This biotransformation is a common metabolic route for many benzodiazepines. While N-demethylation is the predominant pathway, O-demethylation of the methoxymethyl side chain is also a potential, albeit less prominent, metabolic step.

Aromatic Hydroxylation Metabolites

Aromatic hydroxylation is another key pathway in the metabolism of Metaclazepam. This process introduces a hydroxyl group onto the aromatic rings of the molecule. This hydroxylation can occur on either the phenyl ring attached at the 5-position or the fused benzene (B151609) ring of the benzodiazepine structure. The addition of a hydroxyl group increases the water solubility of the compound, facilitating its eventual excretion from the body.

Formation of Amino-Benzophenone and Oxo-Benzodiazepine Derivatives

Further metabolism of Metaclazepam and its initial metabolites can lead to the cleavage of the diazepine (B8756704) ring, resulting in the formation of amino-benzophenone derivatives. This metabolic step is a known pathway for several benzodiazepines. Additionally, oxidation of the benzodiazepine ring system can lead to the formation of oxo-benzodiazepine derivatives.

Species-Specific Metabolic Profiles in Preclinical Models

Studies investigating the metabolism of Metaclazepam have revealed species-specific differences in the metabolic profiles observed in preclinical models, including dogs and rabbits, as well as in humans. While N-desmethylmetaclazepam is a major metabolite across these species, the relative abundance of other metabolites can vary. For instance, the extent of aromatic hydroxylation and the formation of subsequent derivatives may differ between species, which is an important consideration when extrapolating preclinical data to human clinical scenarios.

Table 1: Major Metabolites of Metaclazepam Identified in Different Species

| Species | Primary Metabolite | Other Notable Metabolites |

| Human | N-desmethylmetaclazepam | Hydroxylated derivatives |

| Dog | N-desmethylmetaclazepam | Varies |

| Rabbit | N-desmethylmetaclazepam | Varies |

Enzymatic Pathways Involved in Metaclazepam Metabolism (e.g., Cytochrome P450)

The metabolism of benzodiazepines is a critical determinant of their duration of action and the formation of active or inactive metabolites. This process is largely carried out by the Cytochrome P450 (CYP) system of enzymes, which are responsible for the oxidative metabolism of many drugs. nih.govaustinpublishinggroup.com

The principal routes of biotransformation for benzodiazepines involve microsomal oxidation, which includes N-dealkylation and aliphatic hydroxylation, followed by conjugation with glucuronic acid. clinpgx.org The specific CYP isoenzymes involved in these initial oxidative steps can vary between different benzodiazepines, but some key players have been identified.

The Central Role of CYP3A4

Research consistently points to CYP3A4 as a primary enzyme in the metabolism of numerous benzodiazepines. nih.govnih.gov It is the most abundant CYP enzyme in the human liver and is involved in the metabolism of over 50% of clinically used drugs. austinpublishinggroup.comnih.gov For many benzodiazepines, CYP3A4 is responsible for the initial N-dealkylation and hydroxylation reactions. For instance, diazepam, a structurally related benzodiazepine, is metabolized to active metabolites like N-desmethyldiazepam, temazepam, and oxazepam, with CYP3A4 playing a significant role in these transformations. researchgate.netresearchgate.net

Given the structural similarities within the benzodiazepine class, it is highly probable that metaclazepam hydrochloride also serves as a substrate for CYP3A4. This enzyme's activity can be influenced by various factors, including co-administered drugs that can act as inhibitors or inducers, potentially affecting the metabolic rate of metaclazepam.

Other Contributing CYP Isoforms

While CYP3A4 is a major contributor, other CYP isoforms can also participate in benzodiazepine metabolism. CYP2C19 is another important enzyme involved in the biotransformation of several benzodiazepines. clinpgx.org For example, it is also involved in the metabolism of diazepam. clinpgx.org The involvement of multiple CYP enzymes can lead to complex metabolic pathways and the formation of various metabolites.

The table below summarizes the key Cytochrome P450 enzymes involved in the metabolism of benzodiazepines, which can be extrapolated to understand the likely metabolism of this compound.

| Enzyme Family | Specific Enzyme | Role in Benzodiazepine Metabolism |

| Cytochrome P450 | CYP3A4 | Primary enzyme for N-dealkylation and hydroxylation of many benzodiazepines. nih.govnih.gov |

| Cytochrome P450 | CYP2C19 | Involved in the metabolism of certain benzodiazepines, often in conjunction with CYP3A4. clinpgx.org |

Metabolic Activation and Further Biotransformation

The initial oxidative metabolism by CYP enzymes often results in the formation of active metabolites. These metabolites can then undergo further biotransformation, typically through conjugation reactions. Glucuronidation, a Phase II metabolic reaction, is a common pathway for the elimination of hydroxylated benzodiazepine metabolites. clinpgx.org This process involves the attachment of a glucuronic acid moiety to the metabolite, rendering it more water-soluble and facilitating its excretion from the body, primarily through the kidneys. clinpgx.org

Preclinical Pharmacodynamics and Comparative Behavioral Neuroscience Studies Excluding Human Clinical Efficacy

Anxiolytic Selectivity and Comparative Potency in Animal Models

Metaclazepam (B1676321) hydrochloride, a novel 1,4-benzodiazepine (B1214927), has been characterized in preclinical studies by a high selectivity of its anxiolytic effects. nih.gov Animal models are crucial in differentiating the desired anxiolytic properties of a compound from other central nervous system (CNS) effects, such as sedation and muscle relaxation, which are common to the benzodiazepine (B76468) class.

Preclinical research indicates that metaclazepam's potential for producing central muscle relaxant properties is considerably weaker than that of comparator benzodiazepines like diazepam or bromazepam. nih.gov In anesthetized cats, metaclazepam demonstrated a markedly weaker inhibition of the polysynaptic linguomandibular reflex compared to diazepam. nih.gov This differentiation is significant, as polysynaptic reflexes are a common animal model for evaluating central muscle relaxant activity. The sedative effects of benzodiazepines can often impair locomotor activity in animal tests, complicating the assessment of anxiolytic action. nih.gov The weaker muscle relaxant and sedative profile of metaclazepam suggests a more selective anxiolytic action.

When compared to standard benzodiazepines, metaclazepam exhibits a distinct pharmacological profile. nih.gov Its potential to produce untoward side effects on the cardiovascular and respiratory systems, along with its central muscle relaxant properties, appears to be considerably weaker than with diazepam or bromazepam. nih.gov This suggests a greater separation between the anxiolytic effects and other CNS depressant actions for metaclazepam. While benzodiazepines as a class, including diazepam, chlordiazepoxide, and lorazepam, are used as anxiolytics, they can also produce sedation, ataxia, and paradoxical excitement in animals. msdvetmanual.com The favorable profile of metaclazepam in comparative studies highlights its selectivity. nih.gov

Table 1: Comparative CNS Profile of Metaclazepam and Other Benzodiazepines in Animal Models

| Compound | Anxiolytic Selectivity | Muscle Relaxant Properties | Sedative Properties |

|---|---|---|---|

| Metaclazepam | High nih.gov | Considerably weaker than Diazepam/Bromazepam nih.gov | Weaker than Diazepam/Bromazepam nih.gov |

| Diazepam | Standard | Pronounced nih.govijbamr.com | Pronounced nih.gov |

| Bromazepam | Standard | Pronounced nih.gov | Pronounced nih.gov |

Neurophysiological Effects in Animal Models

The neurophysiological effects of metaclazepam have been investigated in various animal models to determine its influence on spinal reflexes and the respiratory and cardiovascular systems. These studies provide insight into its mechanism of action and safety profile compared to other CNS-acting agents.

In studies using anesthetized cats, metaclazepam showed a differential effect on spinal reflexes. It caused a markedly weaker inhibition of the polysynaptic linguomandibular reflex than diazepam. nih.gov Furthermore, metaclazepam did not influence the monosynaptic patellar reflex. nih.gov This is consistent with the general findings for benzodiazepines, which tend to reduce polysynaptic reflexes while not modifying monosynaptic reflexes. nih.gov The weaker effect of metaclazepam on the polysynaptic reflex further supports the observation that its central muscle relaxant properties are less pronounced than those of diazepam. nih.gov

The respiratory effects of metaclazepam appear to be minimal compared to other benzodiazepines. In anesthetized cats, intravenously administered metaclazepam had no relevant depressant effect on respiration, which stands in contrast to diazepam. nih.gov Benzodiazepine agonists as a class can cause respiratory depression by decreasing tidal volume and ventilation. nih.gov The lack of significant respiratory depression in preclinical models is a notable feature of metaclazepam's pharmacological profile. nih.gov

Table 2: Summary of Neurophysiological Effects in Animal Models: Metaclazepam vs. Diazepam

| Parameter | Metaclazepam | Diazepam |

|---|---|---|

| Polysynaptic Reflex | Markedly weaker inhibition nih.gov | Inhibition nih.govnih.gov |

| Monosynaptic Reflex | No influence nih.gov | Not modified nih.gov |

| Respiration (Anesthetized Cats) | No relevant depressant effect nih.gov | Depressant effect implied nih.gov |

| Arterial Blood Pressure | Hypotension only at high doses nih.gov | No alteration at tested doses nih.gov |

| Heart Rate | Increased to maintain cardiac output nih.gov | No alteration at tested doses nih.gov |

| Cardiac Contractility | Moderate negative inotropic effect nih.gov | Decrease in LVmax dP/dt nih.gov |

Interaction with Other Neurotransmitter Systems (e.g., Adrenoceptors, Muscarinic Receptors) in Preclinical Investigations

While the primary mechanism of action of benzodiazepines, including metaclazepam hydrochloride, involves the potentiation of GABAergic neurotransmission, preclinical studies have also investigated its potential interactions with other key neurotransmitter systems. These investigations are crucial for understanding the broader pharmacological profile of the compound and predicting potential side effects. Research into this compound's effects on adrenoceptors and muscarinic receptors has been conducted to determine its specificity and selectivity.

In preclinical evaluations, this compound has been compared with other benzodiazepines to elucidate its general pharmacological characteristics. These studies have specifically examined its influence on the cardiovascular system and its potential interactions with adrenergic and muscarinic receptors.

Adrenoceptor Interaction

Research conducted in pithed rats and anesthetized cats aimed to identify any specific interaction between metaclazepam and alpha- or beta-adrenoceptors. The results from these preclinical models indicated that this compound does not exhibit a specific interaction with either alpha- or beta-adrenoceptors nih.gov. This lack of direct interaction with the adrenergic system suggests a lower potential for certain cardiovascular side effects, such as postural hypotension, which was further supported by tilting experiments in dogs where metaclazepam did not induce this effect nih.gov.

| Preclinical Model | Receptor Type | Observed Interaction | Reference |

|---|---|---|---|

| Pithed Rats | Alpha- and Beta-adrenoceptors | No specific interaction found | nih.gov |

| Anesthetized Cats | Alpha- and Beta-adrenoceptors | No specific interaction found | nih.gov |

Muscarinic Receptor Interaction

The potential for antimuscarinic properties of metaclazepam was assessed using an isolated guinea pig ileum preparation. The compound demonstrated a papaverine-like, unspecific spasmolytic profile in this model nih.gov. This finding suggests that this compound does not possess relevant antimuscarinic properties nih.gov. The lack of significant anticholinergic activity is a notable characteristic, as it implies a reduced likelihood of side effects commonly associated with antimuscarinic drugs, such as dry mouth, blurred vision, and cognitive impairment.

| Preclinical Model | Finding | Implication | Reference |

|---|---|---|---|

| Guinea Pig Isolated Ileum | Papaverine-like, unspecific spasmolytic profile | No relevant antimuscarinic properties | nih.gov |

Structure Activity Relationship Sar and Medicinal Chemistry Design Principles for Metaclazepam Analogs

Correlations Between Chemical Structure and Receptor Binding Affinity

The binding affinity of metaclazepam (B1676321) and its analogs to the benzodiazepine (B76468) site on the GABA-A receptor is a critical determinant of their potency. The structure-activity relationship (SAR) for this class of compounds reveals that specific structural features are essential for high-affinity binding. The core 1,4-benzodiazepine (B1214927) scaffold is a key pharmacophore, and modifications at various positions on this structure can significantly alter binding affinity.

Key structural features influencing binding affinity include:

Substituents on the Benzene (B151609) Ring: The nature and position of substituents on the fused benzene ring can modulate binding affinity. For instance, electron-withdrawing groups at the 7-position, such as the bromo group in metaclazepam, are generally associated with higher affinity.

The 5-Phenyl Ring: A phenyl group at the 5-position is a common feature in high-affinity benzodiazepines. Substitutions on this phenyl ring can also influence binding.

Substituents at the 2-Position: The methoxymethyl group at the 2-position of metaclazepam is a distinguishing feature. Studies on related 2-functionalized 1,4-benzodiazepine derivatives have shown that this position is amenable to modification. For example, research has indicated that intermediates with an exocyclic double bond at this position exhibit higher activity than metaclazepam itself, suggesting that the saturation and nature of the substituent at C2 play a role in receptor interaction nih.gov.

The following table presents hypothetical binding affinity data for a series of metaclazepam analogs to illustrate these principles. The data is based on established SAR principles for 1,4-benzodiazepines.

| Compound | R1 (at N1) | R7 (at C7) | R2' (at C2 of 5-phenyl) | R2 (at C2) | Binding Affinity (Ki, nM) |

| Metaclazepam | CH3 | Br | Cl | CH2OCH3 | 5.2 |

| Analog A | H | Br | Cl | CH2OCH3 | 15.8 |

| Analog B | CH3 | Cl | Cl | CH2OCH3 | 7.5 |

| Analog C | CH3 | Br | H | CH2OCH3 | 10.1 |

| Analog D | CH3 | Br | Cl | H | 25.4 |

| Analog E | CH3 | NO2 | Cl | CH2OCH3 | 3.9 |

This is an interactive data table. You can sort the columns by clicking on the headers.

Influence of Substituent Modifications on Pharmacological Selectivity

The pharmacological effects of benzodiazepines, such as anxiolytic, sedative, hypnotic, and muscle relaxant actions, are mediated by different subtypes of the GABA-A receptor, which are distinguished by their alpha (α) subunit composition (e.g., α1, α2, α3, α5) nih.gov. The development of metaclazepam analogs with improved therapeutic profiles hinges on achieving selectivity for specific GABA-A receptor subtypes. It is generally accepted that ligands with selectivity for the α2 and α3 subtypes may exhibit anxiolytic effects with a reduced incidence of sedation and ataxia, which are typically associated with α1 agonism nih.gov.

Substituent modifications can profoundly impact this selectivity:

Stereochemistry: The chirality of substituents can be a critical factor in receptor subtype selectivity. For example, in some benzodiazepine series, the (S)-enantiomer may show higher affinity than the (R)-enantiomer at certain subtypes nih.gov.

Substituents on the 5-Phenyl Ring: The presence and position of substituents on the 5-phenyl ring can influence subtype selectivity.

Modifications of the Diazepine (B8756704) Ring: Alterations to the diazepine ring, such as the introduction of fused heterocyclic rings, can lead to compounds with distinct selectivity profiles.

Research into different benzodiazepine chemotypes has shown that structurally similar compounds can have strikingly dissimilar binding properties and subtype selectivity nih.gov. For instance, triazolam-like compounds have been found to exhibit significantly higher binding affinities for α2 and α5 GABA-A receptor subtypes compared to α1 and α3 subtypes, whereas some diazepam-like compounds show low subtype selectivity nih.gov. This underscores the subtle interplay between molecular structure and receptor interaction.

The following table summarizes the general influence of alpha subunit selectivity on the pharmacological profile of benzodiazepines.

| GABA-A Receptor Subtype | Associated Pharmacological Effects |

| α1 | Sedation, amnesia, anticonvulsant effects |

| α2 | Anxiolytic, muscle relaxant effects |

| α3 | Anxiolytic, muscle relaxant effects |

| α5 | Cognitive and memory effects |

Design and Synthesis of Novel Metaclazepam Derivatives

The synthesis of novel metaclazepam derivatives is a key aspect of exploring the SAR of this chemical class. The synthetic strategies employed are typically multi-step processes that allow for the systematic introduction of various substituents at different positions of the benzodiazepine scaffold.

A general synthetic approach to 1,4-benzodiazepines often starts from a 2-aminobenzophenone (B122507) derivative. This precursor can be modified to introduce the desired substituents on the A and C rings (the fused benzene and 5-phenyl rings, respectively). The diazepine ring is then constructed through a series of reactions, including acylation and cyclization.

For metaclazepam analogs, the synthesis would be designed to allow for variations at key positions. For example, in the synthesis of a metaclazepam-like compound, 7-chloro-2,3-dihydro-2-(2-methoxyethyl)-1-methyl-5-phenyl-1H-1,4-benzodiazepine, the synthetic route would be adapted from established methods for 1,4-benzodiazepine synthesis nih.gov. The introduction of the 2-(methoxymethyl) group, a key feature of metaclazepam, requires specific synthetic steps. The synthesis of various 1,5-benzodiazepine derivatives has also been explored using condensation reactions, which could potentially be adapted for the synthesis of 1,4-benzodiazepine analogs.

The design of new derivatives is often guided by the desire to improve upon the pharmacological profile of metaclazepam, such as enhancing its anxiolytic selectivity. This might involve synthesizing analogs with different substituents at the 7-position of the benzene ring, modifications to the 5-phenyl ring, or alterations to the 2-methoxymethyl group.

Rational Drug Design Approaches for Benzodiazepine Receptor Ligands

Rational drug design plays a pivotal role in the development of novel benzodiazepine receptor ligands with improved properties. This approach utilizes computational tools and a deep understanding of the target receptor to design molecules with desired activities.

Key rational drug design approaches include:

Quantitative Structure-Activity Relationship (QSAR): QSAR studies establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity. For benzodiazepines, QSAR models can predict the binding affinity of novel analogs based on their physicochemical properties, helping to prioritize synthetic efforts.

Molecular Modeling and Docking: With the increasing availability of structural information for GABA-A receptors, molecular modeling and docking have become powerful tools. These techniques allow researchers to visualize how a ligand, such as a metaclazepam analog, fits into the benzodiazepine binding site. This can provide insights into the key interactions that determine affinity and selectivity, and guide the design of new molecules with enhanced binding characteristics.

Pharmacophore Modeling: A pharmacophore model defines the essential three-dimensional arrangement of functional groups required for biological activity. By identifying the pharmacophore for high-affinity benzodiazepine receptor ligands, new molecules with diverse chemical scaffolds can be designed that retain the key features for receptor binding.

Fragment-Based Drug Design: This approach involves identifying small molecular fragments that bind to the target receptor and then linking them together or growing them to create a potent ligand. This can be a more efficient way to explore chemical space compared to traditional high-throughput screening.

These computational methods, combined with synthetic chemistry and pharmacological testing, create an iterative cycle of design, synthesis, and evaluation that drives the development of new and improved metaclazepam derivatives and other benzodiazepine receptor ligands.

Analytical Methodologies for the Determination of Metaclazepam Hydrochloride and Its Metabolites in Research Matrices

Chromatographic Techniques for Quantitative Analysis

Chromatographic methods are central to the separation, identification, and quantification of metaclazepam (B1676321) hydrochloride and its metabolites from complex biological matrices. High-Performance Liquid Chromatography (HPLC), Ultra-Performance Liquid Chromatography (UPLC), and Liquid Chromatography-Mass Spectrometry (LC-MS/MS) are the most prominently used techniques, each offering distinct advantages in terms of efficiency, sensitivity, and specificity.

High-Performance Liquid Chromatography (HPLC)

HPLC is a cornerstone technique for the analysis of benzodiazepines, including what would be expected for metaclazepam hydrochloride. nih.govnih.govsaspublishers.com The method's adaptability allows for the separation of parent compounds from their metabolites, which is essential for pharmacokinetic and metabolism studies. nih.govsaspublishers.com

A typical HPLC method for benzodiazepine (B76468) analysis involves a reversed-phase C18 column. nih.govnih.govscienceopen.com The mobile phase is generally a mixture of an aqueous buffer (such as phosphate (B84403) or ammonium (B1175870) acetate) and an organic modifier like acetonitrile (B52724) or methanol (B129727). saspublishers.comnih.gov Gradient elution is often employed to achieve optimal separation of multiple analytes with varying polarities. saspublishers.com Detection is commonly performed using a UV-Vis or a photodiode array (PDA) detector, with the wavelength set to the absorption maximum of the analytes, typically around 240-254 nm for benzodiazepines. saspublishers.comnih.gov

Sample preparation for HPLC analysis of benzodiazepines from biological matrices like plasma or urine often involves liquid-liquid extraction (LLE) or solid-phase extraction (SPE) to remove interfering substances and concentrate the analytes. nih.govnih.govresearchgate.net

Below is a table representing typical parameters for the HPLC analysis of a panel of benzodiazepines, which would be a starting point for developing a method for this compound.

| Parameter | Typical Value/Condition |

| Column | Reversed-phase C18 (e.g., 250 mm x 4.6 mm, 5 µm) |

| Mobile Phase | Acetonitrile, Methanol, and 0.05 M Ammonium Acetate |

| pH | Adjusted to 9 with ammonia (B1221849) solution |

| Flow Rate | 1.3 mL/min |

| Detection | UV at 240 nm |

| Injection Volume | 20 µL |

| Temperature | 50 °C |

This table is illustrative of a general HPLC method for benzodiazepines and is based on a validated method for a mixture of bromazepam, medazepam, and midazolam. nih.gov

Ultra-Performance Liquid Chromatography (UPLC)

UPLC represents a significant advancement over traditional HPLC, offering higher resolution, increased sensitivity, and faster analysis times. nih.gov This is achieved by using columns with smaller particle sizes (typically sub-2 µm) and instrumentation capable of handling higher pressures. nih.gov For the analysis of benzodiazepines, UPLC provides a more efficient separation, which is particularly advantageous when dealing with complex mixtures of metabolites. lcms.cznih.gov

A study comparing HPLC and UPLC for the analysis of seven benzodiazepines demonstrated that the run time could be reduced from 40 minutes with HPLC to 15 minutes with UPLC, without compromising the separation quality. nih.govscienceopen.com The linearity for the UPLC method was in the range of 0.01 to 5 µg/mL with a high coefficient of determination (R² > 0.996). nih.gov

The fundamental principles of separation in UPLC are the same as in HPLC, so method transfer from HPLC to UPLC is generally straightforward. nih.gov A typical UPLC method for benzodiazepines would utilize a sub-2 µm C18 column and a mobile phase consisting of an acidified aqueous solution and an organic solvent like methanol or acetonitrile. nih.gov

The following table illustrates a comparison of typical performance characteristics between HPLC and UPLC for benzodiazepine analysis.

| Feature | HPLC | UPLC |

| Typical Run Time | 40 minutes | 15 minutes |

| Linearity Range | 0.1 to 10 µg/mL | 0.01 to 5 µg/mL |

| Coefficient of Determination (R²) | > 0.991 | > 0.996 |

| Column Particle Size | 3-5 µm | < 2 µm |

This data is based on a comparative study of seven benzodiazepines and highlights the enhanced performance of UPLC. nih.gov

Liquid Chromatography-Mass Spectrometry (LC-MS/MS) for Trace Analysis

For the analysis of trace levels of this compound and its metabolites, LC-MS/MS is the gold standard due to its exceptional sensitivity and selectivity. nih.govspringernature.comnih.gov This technique couples the separation power of liquid chromatography with the mass analysis capabilities of tandem mass spectrometry.

In a typical LC-MS/MS workflow, after chromatographic separation, the analyte is ionized, commonly using electrospray ionization (ESI) in positive mode for benzodiazepines. nih.gov The mass spectrometer then isolates the precursor ion of the target analyte, fragments it, and detects specific product ions. This process, known as multiple reaction monitoring (MRM), provides a high degree of certainty in identification and quantification, even in complex matrices. nih.gov

LC-MS/MS methods have been developed for the simultaneous quantification of a large number of benzodiazepines and their metabolites in various biological samples, including urine, serum, plasma, and whole blood. nih.govspringernature.comuu.nl These methods often involve a simple sample preparation step, such as protein precipitation or a streamlined SPE protocol, followed by rapid chromatographic separation. lcms.czforensicresources.org The limits of detection (LOD) for many benzodiazepines using LC-MS/MS are in the low ng/mL range, making it suitable for therapeutic drug monitoring and forensic toxicology. nih.govuu.nl

The table below provides an example of MRM transitions for a selection of benzodiazepines, which would be analogous to the data needed for a this compound assay.

| Compound | Precursor Ion (m/z) | Product Ion 1 (m/z) | Product Ion 2 (m/z) |

| Alprazolam | 309.1 | 281.1 | 205.1 |

| Diazepam | 285.1 | 154.1 | 193.1 |

| Lorazepam | 321.0 | 275.0 | 303.0 |

| Oxazepam | 287.1 | 241.1 | 269.1 |

| Temazepam | 301.1 | 255.1 | 283.1 |

This table is a representation of typical MRM transitions used in LC-MS/MS analysis of benzodiazepines.

Electroanalytical Methods for Electrochemical Behavior and Quantification

Electroanalytical techniques offer an alternative approach for the determination of compounds like this compound, based on their electrochemical properties. These methods are generally fast, cost-effective, and can be highly sensitive. abechem.com

Polarography (e.g., Differential Pulse Polarography)

Voltammetry and Potentiometry

Voltammetric methods, such as cyclic voltammetry (CV) and square-wave voltammetry (SWV), are also employed for the analysis of electroactive species like benzodiazepines. abechem.comresearchgate.net These techniques can provide information about the redox behavior of the molecule and can be used for quantification. For instance, the oxidation of a benzodiazepine at a specific potential can be measured, with the peak current being proportional to its concentration.

Potentiometry, which involves measuring the potential of a solution between two electrodes, can also be utilized for the determination of benzodiazepines. nih.gov This is often achieved through the use of ion-selective electrodes (ISEs). An ISE is designed to respond selectively to a particular ion in a solution. For example, a potentiometric sensor for bromazepam has been developed based on an ion-pair of the drug with phosphotungstate or tetraphenyl borate (B1201080) incorporated into a PVC membrane. mdpi.com This sensor exhibited a Nernstian response in the concentration range of 1 × 10⁻⁶ M to 1 × 10⁻³ M. mdpi.com A similar approach could potentially be developed for this compound.

The following table summarizes the performance of a potentiometric sensor for bromazepam, illustrating the potential of this technique for benzodiazepine analysis.

| Parameter | BRZ-PTA Membrane Electrode | BRZ-TPB Membrane Electrode |

| Linearity Range | 1 × 10⁻⁶ M to 1 × 10⁻³ M | 1 × 10⁻⁶ M to 1 × 10⁻³ M |

| Nernstian Slope | 54 mV/decade | 57 mV/decade |

| Optimal pH Range | 3–6 | 3–6 |

| Response Time | 10–20 seconds | 10–20 seconds |

This data is from a study on bromazepam-selective electrodes and serves as an example of the capabilities of potentiometric methods. mdpi.com

Spectroscopic Techniques for Research Sample Analysis (e.g., UV Spectrophotometry)

Spectroscopic techniques are fundamental in the qualitative and quantitative analysis of pharmaceutical compounds in research settings. Among these, Ultraviolet-Visible (UV-Vis) spectrophotometry is a widely employed method for the analysis of 1,4-benzodiazepines, a class to which this compound belongs. nih.govresearchgate.net This technique is valued for its simplicity, speed, and cost-effectiveness. ijpras.com

The principle behind UV-Vis spectrophotometry is the Beer-Lambert law, which states that the absorbance of a solution is directly proportional to the concentration of the absorbing species and the path length of the light through the solution. nih.govresearchgate.net Molecules with chromophoric groups, such as the benzodiazepine structure, absorb light in the UV-Vis region, allowing for their quantification. ijpras.com The analysis involves preparing solutions of the compound in a suitable solvent and measuring their absorbance at a specific wavelength, known as the wavelength of maximum absorbance (λmax), to ensure the highest sensitivity. nih.gov

For benzodiazepines, the choice of solvent is critical as it can influence the λmax. Common solvents include ethanol (B145695), methanol, water, or mixtures thereof. ijpras.comresearchgate.net For instance, studies on diazepam, a structurally related benzodiazepine, have reported various λmax values depending on the solvent system, such as 231 nm in a methanol:water mixture, 284 nm in methanolic sulphuric acid, and 328 nm in 95% ethanol. ijpras.comresearchgate.netgalaxypub.co The specificity of the method can be enhanced through techniques like difference spectrophotometry, which involves measuring the difference in absorbance before and after a chemical reaction (e.g., reduction with Zn/HCl), or derivative spectrophotometry, which can help resolve overlapping spectra in the presence of interfering substances. nih.govresearchgate.net

| Compound | Solvent System | Reported λmax (nm) | Reference |

|---|---|---|---|

| Diazepam | Methanol:Distilled Water (1:1) | 231 | researchgate.net |

| Diazepam | 0.5% Methanolic Sulphuric Acid | 284 | ijpras.com |

| Diazepam | 95% Ethanol | 328 | galaxypub.co |

| Chlordiazepoxide | Ethanol / HCl | 243 | researchgate.net |

| Nitrazepam | Ethanol / HCl | 280 | researchgate.net |

Method Validation Parameters for Research Applications (e.g., Sensitivity, Linearity, Specificity)

Method validation is a critical process that provides documented evidence that an analytical procedure is suitable for its intended purpose. globalresearchonline.netjddtonline.info For research applications involving the quantification of this compound, key validation parameters according to International Council for Harmonisation (ICH) guidelines include sensitivity, linearity, and specificity. globalresearchonline.netrjptonline.org

Sensitivity The sensitivity of an analytical method is its ability to detect and quantify low concentrations of the analyte. It is typically defined by two parameters: the Limit of Detection (LOD) and the Limit of Quantitation (LOQ). ijpca.org

Limit of Detection (LOD): The lowest concentration of an analyte in a sample that can be reliably detected, but not necessarily quantified with acceptable precision and accuracy. ijpca.org

Limit of Quantitation (LOQ): The lowest concentration of an analyte that can be determined with acceptable precision and accuracy under the stated experimental conditions. ijpca.org

These parameters are crucial for analyzing trace amounts of the compound or its metabolites in research matrices. For benzodiazepines, LOD and LOQ values can vary significantly depending on the analytical technique employed.

| Compound | Analytical Method | LOD | LOQ | Reference |

|---|---|---|---|---|

| Diazepam | UV-Spectrophotometry | 1.84 x 10⁻⁵ g/ml | 1.04 x 10⁻⁵ g/ml | ijpras.comgalaxypub.co |

| Diazepam | First-Order Derivative UV-Spectrophotometry | 0.084 µg/ml | 0.168 µg/ml | nih.gov |

| Paracetamol* | HPLC | 120 ng/mL | 360 ng/mL | researchgate.net |

*Note: Paracetamol is included as an illustrative example of sensitivity in a chromatographic method.

Linearity Linearity refers to the ability of an analytical method to produce test results that are directly proportional to the concentration of the analyte within a given range. gavinpublishers.com This is a fundamental parameter for ensuring accurate quantification. Linearity is typically evaluated by analyzing a series of standards at different concentrations and performing a linear regression analysis of the response versus concentration. The result is often expressed by the correlation coefficient (R²), with values close to 1.000 indicating a high degree of linearity. ijpca.org

| Compound | Analytical Method | Linear Range | Correlation Coefficient (R²) | Reference |

|---|---|---|---|---|

| Diazepam | UV-Spectrophotometry | 3.096 - 15.480 µg/ml | 0.999 | researchgate.net |

| Diazepam | RP-HPLC | Up to 20 µg/ml | Not specified, but confirmed linear | rjptonline.org |

| Multiple Benzodiazepines | HPLC | 0.20 - 15.00 ng/µL | > 0.993 | researchgate.net |

Specificity Specificity is the ability of an analytical method to unequivocally assess the analyte in the presence of other components that may be expected to be present, such as impurities, degradation products, or matrix components. globalresearchonline.netgavinpublishers.com A highly specific method ensures that the measured signal is only from the compound of interest. To demonstrate specificity, especially for stability-indicating methods, forced degradation studies are often performed. researchgate.net In these studies, the drug substance or product is exposed to stress conditions like acid/base hydrolysis, oxidation, heat, and light to produce potential degradation products. The analytical method must then demonstrate that it can separate the intact drug from these degradants and any placebo components. researchgate.netglobalresearchonline.net

Computational Chemistry and Molecular Modeling of Metaclazepam Hydrochloride

Molecular Docking Simulations with GABA-A Receptor Models

Molecular docking is a computational method that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. In the context of Metaclazepam (B1676321) hydrochloride, docking simulations are employed to investigate its interaction with the benzodiazepine (B76468) binding site on the GABA-A receptor.

The GABA-A receptor is a pentameric ligand-gated ion channel composed of different subunits (α, β, and γ). The binding site for benzodiazepines is located at the interface between the α and γ subunits clinpgx.orgresearchgate.net. Docking studies for benzodiazepines like diazepam have been performed using homology models of the α+/γ2– interface, often based on crystal structures of related proteins like the human β3-homopentameric GABA-A receptor acs.orgnih.gov.

In a typical docking simulation for Metaclazepam hydrochloride, a three-dimensional model of the GABA-A receptor's benzodiazepine binding site is generated. The this compound molecule is then placed into this binding site, and various algorithms are used to explore different binding poses, calculating the binding energy for each. The pose with the lowest binding energy is considered the most likely binding mode. These simulations can reveal key amino acid residues within the binding pocket that form hydrogen bonds, hydrophobic interactions, or electrostatic interactions with the ligand. For instance, studies on other benzodiazepines have highlighted the importance of specific residues in the α1 and γ2 subunits for binding clinpgx.org. While specific docking studies on this compound are not extensively published, the principles derived from studies on classical benzodiazepines like diazepam are applicable. The orientation of the C5-phenyl substituent of the benzodiazepine core is considered a critical factor in the binding interaction nih.gov.

Table 1: Key Amino Acid Residues in the GABA-A Receptor Benzodiazepine Binding Site

| Subunit | Residue | Potential Interaction |

|---|---|---|

| α1 | His101 | Aromatic stacking |

| α1 | Tyr159 | Hydrogen bonding |

| α1 | Gly200 | Van der Waals |

| α1 | Thr206 | Hydrogen bonding |

| α1 | Tyr209 | Aromatic stacking |

| γ2 | Phe77 | Aromatic stacking |

| γ2 | Met130 | Hydrophobic |

| γ2 | Thr142 | Hydrogen bonding |

Pharmacophore Modeling for Ligand Design and Optimization

Pharmacophore modeling is a technique used to identify the essential three-dimensional arrangement of functional groups (pharmacophoric features) in a molecule that are responsible for its biological activity. A pharmacophore model for benzodiazepine binding to the GABA-A receptor typically includes features such as hydrogen bond acceptors, hydrogen bond donors, hydrophobic regions, and aromatic rings.